Superior Binding Affinity for Primary Targets Compared to PFI-3
SGC-SMARCA-BRDVIII demonstrates 2.5-fold to 3.7-fold higher binding affinity for its primary targets than the widely used chemical probe PFI-3. Specifically, its Kd for SMARCA2 is 35 nM, for SMARCA4 is 36 nM, and for PB1(5) is 13 nM . In contrast, PFI-3 exhibits Kd values of 89 nM for SMARCA2/4 and 48 nM for PB1(5) [1]. This improved affinity may translate to more robust target engagement at lower compound concentrations in cellular assays.
| Evidence Dimension | Binding affinity (Kd) for SMARCA2, SMARCA4, and PB1(5) bromodomains |
|---|---|
| Target Compound Data | Kd = 35 nM (SMARCA2), 36 nM (SMARCA4), 13 nM (PB1(5)) |
| Comparator Or Baseline | PFI-3: Kd = 89 nM (SMARCA2/4), 48 nM (PB1(5)) |
| Quantified Difference | 2.5-fold (SMARCA2/4) to 3.7-fold (PB1(5)) improvement |
| Conditions | Isothermal Titration Calorimetry (ITC) assays [1] |
Why This Matters
Higher affinity enables the use of lower compound concentrations to achieve the same level of target engagement, potentially reducing off-target effects and improving the signal-to-noise ratio in cellular assays.
- [1] Amigo Gene Ontology. CHEBI:149519 (PFI-3). View Source
